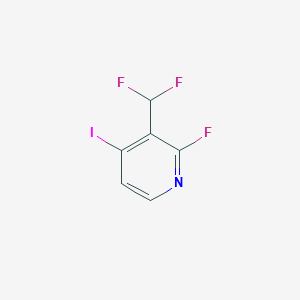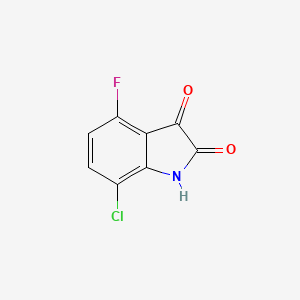
7-Chlor-4-fluor-1H-indol-2,3-dion
Übersicht
Beschreibung
7-Chloro-4-fluoro-1H-indole-2,3-dione is a chemical compound with the molecular formula C8H3ClFNO2 and a molecular weight of 199.5686 . It is a heterocyclic compound that contains a five-membered ring with two adjacent carbonyl groups .
Molecular Structure Analysis
The molecular structure of 7-Chloro-4-fluoro-1H-indole-2,3-dione consists of a five-membered ring with two adjacent carbonyl groups . The molecule also contains a chlorine atom and a fluorine atom, which are likely to influence its reactivity and interactions with other molecules .Chemical Reactions Analysis
While specific chemical reactions involving 7-Chloro-4-fluoro-1H-indole-2,3-dione are not available, indole derivatives are known to undergo a variety of reactions. These include electrophilic substitution due to the presence of excessive π-electrons .Physical And Chemical Properties Analysis
7-Chloro-4-fluoro-1H-indole-2,3-dione has a molecular weight of 199.566 and a density of 1.6±0.1 g/cm3 . Unfortunately, specific information about its boiling point, melting point, and flash point is not available .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
7-Chlor-4-fluorindolin-2,3-dion ist ein wertvolles Gerüst in der medizinischen Chemie aufgrund seines potenziellen bioaktiven Potenzials. Seine strukturelle Ähnlichkeit mit Indolderivaten, die in vielen pharmakologisch aktiven Verbindungen weit verbreitet sind, macht es zu einem Kandidaten für die Wirkstoffentwicklung und -findung . Die Fähigkeit der Verbindung, die Blut-Hirn-Schranke (BBB) zu überwinden, und ihre hohe gastrointestinale (GI) Absorptionsrate sprechen für ihre Eignung für Medikamente für das zentrale Nervensystem (ZNS) und orale Medikamente .
Antivirale Forschung
Indolderivate haben sich als vielversprechend für die Entwicklung von antiviralen Wirkstoffen erwiesen. Die Fluor- und Chlorsubstituenten am Indolindion könnten die Wechselwirkung der Verbindung mit viralen Proteinen möglicherweise verstärken und zur Entwicklung neuer antiviraler Medikamente führen .
Antikrebsstudien
Der Indolkern ist ein häufiges Merkmal in vielen Antikrebsmitteln. Die elektronenziehenden Gruppen wie Chlor und Fluor in 7-Chlor-4-fluorindolin-2,3-dion könnten für die zytotoxische Aktivität entscheidend sein, was es zu einer interessanten Verbindung in der Krebsforschung macht .
Landwirtschaftliche Chemie
Obwohl spezifische Anwendungen in der Landwirtschaft nicht direkt zitiert werden, machen die physikalisch-chemischen Eigenschaften von 7-Chlor-4-fluorindolin-2,3-dion, wie z. B. seine Löslichkeit und Synthese-Zugänglichkeit, es zu einem potenziellen Kandidaten für die Entwicklung von Agrochemikalien .
Materialwissenschaften
Die strukturelle Starrheit der Verbindung und das Potenzial für eine elektronische Delokalisierung aufgrund des Indolkerns können für die Herstellung neuer Materialien mit spezifischen optischen oder elektronischen Eigenschaften genutzt werden .
Umweltwissenschaften
Die hohe Bioverfügbarkeit und die Löslichkeitsparameter von 7-Chlor-4-fluorindolin-2,3-dion deuten darauf hin, dass es in Umweltüberwachungs- und Sanierungsstudien verwendet werden könnte, um das Verhalten ähnlicher organischer Verbindungen in Ökosystemen zu verstehen .
Analytische Chemie
In der analytischen Chemie könnte 7-Chlor-4-fluorindolin-2,3-dion als Standard oder Reagenz in chromatographischen Methoden und der Massenspektrometrie dienen, um Indol-verwandte Verbindungen zu identifizieren oder zu quantifizieren .
Biochemie
Die Indol-Gruppierung ist in der Biochemie von Bedeutung, und die fragliche Verbindung könnte verwendet werden, um Enzym-Substrat-Wechselwirkungen zu untersuchen, insbesondere in Systemen, in denen Indolringe Substrate oder Inhibitoren sind .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
7-Chloro-4-fluoro-1H-indole-2,3-dione, also known as 7-Chloro-4-fluoroindoline-2,3-dione, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 7-Chloro-4-fluoro-1H-indole-2,3-dione may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 7-Chloro-4-fluoro-1H-indole-2,3-dione may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may influence multiple biochemical pathways
Pharmacokinetics
It is known that the compound is sparingly soluble in water , which may impact its bioavailability and distribution within the body.
Result of Action
Given the biological activities associated with indole derivatives , it is likely that this compound may have a range of effects at the molecular and cellular level, potentially including antiviral, anti-inflammatory, and anticancer effects among others.
Action Environment
The action, efficacy, and stability of 7-Chloro-4-fluoro-1H-indole-2,3-dione may be influenced by various environmental factors. For instance, its solubility in water suggests that the compound’s action may be influenced by the hydration status of the tissues in which it is distributed. Additionally, factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s stability and efficacy.
Eigenschaften
IUPAC Name |
7-chloro-4-fluoro-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClFNO2/c9-3-1-2-4(10)5-6(3)11-8(13)7(5)12/h1-2H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYDTPWYDQOSAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=O)C(=O)N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901285698 | |
| Record name | 7-Chloro-4-fluoro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901285698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1414958-28-3 | |
| Record name | 7-Chloro-4-fluoro-1H-indole-2,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1414958-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-4-fluoro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901285698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



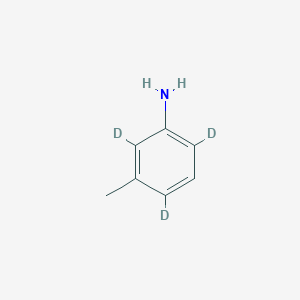
![Methyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate](/img/structure/B1459630.png)


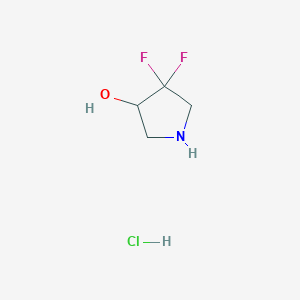
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1459638.png)


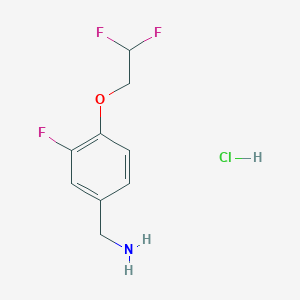
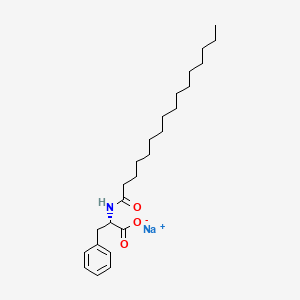
![methyl 2-[(4-methylbenzenesulfonyl)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1459648.png)
